Methyl 2-[(2-nitrophenyl)amino]acetate
Overview
Description
Methyl 2-[(2-nitrophenyl)amino]acetate is an organic compound with the molecular formula C₉H₉NO₄ and a molecular weight of 195.17 g/mol . . This compound is characterized by the presence of a nitro group (-NO₂) attached to a phenyl ring, which is further connected to an amino group (-NH-) and an ester group (-COOCH₃).
Preparation Methods
Methyl 2-[(2-nitrophenyl)amino]acetate can be synthesized through various synthetic routes. One common method involves the reaction of 2-nitroaniline with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 2-[(2-nitrophenyl)amino]acetate undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium hydroxide, and various nucleophiles. Major products formed from these reactions include amino derivatives, substituted esters, and carboxylic acids.
Scientific Research Applications
Methyl 2-[(2-nitrophenyl)amino]acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 2-[(2-nitrophenyl)amino]acetate and its derivatives involves interactions with various molecular targets and pathways. For example, the reduction of the nitro group to an amino group can lead to the formation of compounds that interact with enzymes and receptors in biological systems . These interactions can result in various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Methyl 2-[(2-nitrophenyl)amino]acetate can be compared with other similar compounds, such as:
Methyl 2-[(5-bromo-2-nitrophenyl)(methyl)amino]acetate: This compound has a bromine atom attached to the phenyl ring, which can influence its reactivity and biological activity.
Methyl 2-[(2-nitrophenyl)amino]propanoate: This compound has a propanoate ester group instead of an acetate ester group, which can affect its chemical properties and applications.
The uniqueness of this compound lies in its specific structure, which allows for a variety of chemical modifications and applications in different fields.
Properties
IUPAC Name |
methyl 2-(2-nitroanilino)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-15-9(12)6-10-7-4-2-3-5-8(7)11(13)14/h2-5,10H,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCQOTHBVHDCEHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC1=CC=CC=C1[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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